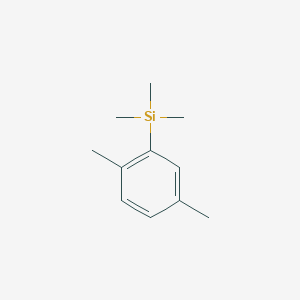
(2,5-Dimethylphenyl)trimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,5-Dimethylphenyl)trimethylsilane is an organic compound characterized by the presence of a trimethylsilyl group attached to a p-xylene molecule. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethylphenyl)trimethylsilane typically involves the reaction of 2-bromo-p-xylene with trimethylsilyl chloride in the presence of a suitable base, such as sodium hydride, in an anhydrous solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
(2,5-Dimethylphenyl)trimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanol or siloxane derivatives.
Reduction: Reduction reactions can convert the trimethylsilyl group to a hydrogen atom, yielding p-xylene.
Substitution: The trimethylsilyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine, while alkylation can be achieved using alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Silanol or siloxane derivatives.
p-Xylene.Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
(2,5-Dimethylphenyl)trimethylsilane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules to enhance their stability and solubility.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the pharmacokinetic properties of drugs.
Industry: Utilized in the production of specialty polymers and materials with unique properties, such as increased thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism by which (2,5-Dimethylphenyl)trimethylsilane exerts its effects is primarily through the trimethylsilyl group. This group is known for its ability to stabilize reactive intermediates and protect sensitive functional groups during chemical reactions. The trimethylsilyl group can be easily removed under mild conditions, making it a versatile tool in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetramethylsilane: Similar in structure but with four methyl groups attached to silicon.
Trimethylsilyl chloride: Used as a reagent in the synthesis of trimethylsilyl derivatives.
Trimethylsilyl azide: Another trimethylsilyl compound used in organic synthesis.
Uniqueness
(2,5-Dimethylphenyl)trimethylsilane is unique due to its combination of the trimethylsilyl group with the p-xylene structure. This combination imparts specific chemical properties, such as increased stability and reactivity, making it valuable in various applications where other trimethylsilyl compounds may not be as effective .
Eigenschaften
Molekularformel |
C11H18Si |
|---|---|
Molekulargewicht |
178.35 g/mol |
IUPAC-Name |
(2,5-dimethylphenyl)-trimethylsilane |
InChI |
InChI=1S/C11H18Si/c1-9-6-7-10(2)11(8-9)12(3,4)5/h6-8H,1-5H3 |
InChI-Schlüssel |
IMFHQSPTADSSAO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














